H-Met-His-Asn-Leu-Gly-Lys-His-Leu-Ser-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Glu-Asp-Val-His-Asn-Phe-NH2
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Overview
Description
Parathyroid hormone (8-34) is a truncated form of the full-length parathyroid hormone, which is a peptide hormone secreted by the parathyroid glands. This specific fragment, consisting of amino acids 8 to 34, retains some of the biological activities of the full-length hormone but with distinct properties. Parathyroid hormone plays a crucial role in regulating calcium levels in the blood, influencing bone remodeling, and maintaining overall calcium homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parathyroid hormone (8-34) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of parathyroid hormone (8-34) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Parathyroid hormone (8-34) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Parathyroid hormone (8-34) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Parathyroid hormone (8-34) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTH1R), a G protein-coupled receptor. This interaction activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to increased calcium resorption from bones, enhanced calcium reabsorption in the kidneys, and increased production of active vitamin D, which in turn increases calcium absorption from the intestines .
Comparison with Similar Compounds
Parathyroid hormone (1-34): A more commonly studied fragment with similar but more potent biological activities.
Parathyroid hormone-related peptide (PTHrP): Shares structural similarities and binds to the same receptor but has distinct physiological roles.
Tuberoinfundibular peptide of 39 residues (TIP39): Another member of the parathyroid hormone family with unique functions in the central nervous system
Uniqueness: Parathyroid hormone (8-34) is unique in its ability to selectively activate certain signaling pathways without eliciting the full spectrum of effects seen with the full-length hormone. This makes it a valuable tool for dissecting the specific roles of parathyroid hormone signaling in various physiological processes .
Properties
CAS No. |
101026-47-5 |
---|---|
Molecular Formula |
C147H234N46O39S2 |
Molecular Weight |
3333.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H234N46O39S2/c1-74(2)52-98(180-140(227)107(62-112(153)197)187-136(223)103(58-82-65-159-71-166-82)179-121(208)86(151)43-50-233-13)122(209)165-68-113(198)169-88(32-20-23-45-148)123(210)185-104(59-83-66-160-72-167-83)137(224)183-101(55-77(7)8)134(221)190-110(70-195)143(230)191-109(69-194)142(229)176-96(44-51-234-14)130(217)174-93(37-40-114(199)200)127(214)172-92(36-27-49-163-147(157)158)131(218)192-118(78(9)10)144(231)177-95(39-42-116(203)204)129(216)184-102(57-81-64-164-87-31-19-18-30-85(81)87)135(222)182-100(54-76(5)6)132(219)173-91(35-26-48-162-146(155)156)125(212)170-89(33-21-24-46-149)124(211)171-90(34-22-25-47-150)126(213)181-99(53-75(3)4)133(220)175-94(38-41-115(201)202)128(215)188-108(63-117(205)206)141(228)193-119(79(11)12)145(232)189-105(60-84-67-161-73-168-84)138(225)186-106(61-111(152)196)139(226)178-97(120(154)207)56-80-28-16-15-17-29-80/h15-19,28-31,64-67,71-79,86,88-110,118-119,164,194-195H,20-27,32-63,68-70,148-151H2,1-14H3,(H2,152,196)(H2,153,197)(H2,154,207)(H,159,166)(H,160,167)(H,161,168)(H,165,209)(H,169,198)(H,170,212)(H,171,211)(H,172,214)(H,173,219)(H,174,217)(H,175,220)(H,176,229)(H,177,231)(H,178,226)(H,179,208)(H,180,227)(H,181,213)(H,182,222)(H,183,224)(H,184,216)(H,185,210)(H,186,225)(H,187,223)(H,188,215)(H,189,232)(H,190,221)(H,191,230)(H,192,218)(H,193,228)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H4,155,156,162)(H4,157,158,163)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-/m0/s1 |
InChI Key |
VCMBGFYSDPSKNU-YPVLSGPCSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)N |
Key on ui other cas no. |
101026-47-5 |
sequence |
MHNLGKHLSSMERVEWLRKKLEDVHNF |
Synonyms |
parathormone (8-34) parathyroid hormone (8-34) PTH (8-34) |
Origin of Product |
United States |
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